2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate
Overview
Description
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: is a chemical compound with the molecular formula C15H19NO9S and a molecular weight of 389.38 g/mol . It is primarily used as a chiral derivatization reagent, particularly in the resolution of amino acid derivatives . This compound is known for its ability to react with enantiomeric amino acids to form stable thiourea derivatives, which can be efficiently separated by high-performance liquid chromatography (HPLC) .
Mechanism of Action
Target of Action
It is known that gitc is a chiral derivatization reagent , which suggests that it primarily interacts with chiral compounds, such as enantiomeric amino acids . These amino acids play crucial roles in various biological processes, including protein synthesis and metabolism.
Mode of Action
GITC reacts mainly with enantiomeric amino acids . It is used in the formation of diastereomers, which are then resolved using reversed-phase high-performance liquid chromatography . This interaction results in the separation of the enantiomers, allowing for their individual analysis.
Biochemical Pathways
Given its role in the resolution of amino acid enantiomers , it can be inferred that GITC may influence pathways involving these amino acids.
Result of Action
The primary result of GITC’s action is the resolution of amino acid enantiomers . This allows for the separate analysis of each enantiomer, which can be crucial in fields such as pharmacology and biochemistry, where the biological activity of a compound can significantly differ between its enantiomers.
Action Environment
The action, efficacy, and stability of GITC can be influenced by various environmental factors. For instance, GITC should be stored under inert gas and in a cool, dry place below 15°C to prevent decomposition . Exposure to light and moisture should also be avoided
Preparation Methods
Synthetic Routes and Reaction Conditions: The acetylation is achieved using acetic anhydride in the presence of a catalyst such as pyridine . The isothiocyanate group is then introduced by reacting the acetylated glucopyranose with thiophosgene or a similar reagent under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form thiourea derivatives.
Addition Reactions: It can add to nucleophiles such as alcohols and thiols.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form stable thiourea derivatives.
Alcohols and Thiols: Reacts under mild conditions to form corresponding adducts.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl isothiocyanate: Similar in structure but with benzyl groups instead of acetyl groups.
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl isothiocyanate: An alpha-anomer of the compound with similar reactivity.
Uniqueness: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate is unique due to its high reactivity with enantiomeric amino acids and its stability under HPLC conditions . This makes it an excellent reagent for chiral derivatization and the resolution of amino acid derivatives .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-isothiocyanatooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9S/c1-7(17)21-5-11-12(22-8(2)18)13(23-9(3)19)14(24-10(4)20)15(25-11)16-6-26/h11-15H,5H2,1-4H3/t11-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNQYXIQWQJRJ-UXXRCYHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931112 | |
Record name | 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14152-97-7 | |
Record name | 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014152977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,6-Tetra-O-acetyl-beta -D-glucopyranosyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate in analytical chemistry?
A1: this compound (TAGIT) is primarily used as a chiral derivatizing agent in HPLC to resolve enantiomers of chiral amines. [, , ] This technique is particularly useful in the pharmaceutical industry for quality control and analysis of chiral drugs, where the enantiomers may exhibit different pharmacological and toxicological properties. [, ]
Q2: How does TAGIT facilitate the separation of enantiomers in HPLC?
A2: TAGIT reacts with chiral amines to form diastereomeric thiourea derivatives. [, , , ] These diastereomers, unlike enantiomers, possess different physicochemical properties, allowing for their separation on achiral stationary phases commonly used in HPLC. [, ]
Q3: What types of compounds can be analyzed using TAGIT derivatization?
A3: TAGIT reacts with compounds containing primary or secondary amine groups. [, ] Studies have demonstrated its effectiveness in resolving enantiomers of various pharmaceuticals, including beta-blockers, antiarrhythmic agents, and amphetamines. [, , , , , ]
Q4: Are there specific advantages of using TAGIT compared to other chiral derivatizing agents?
A4: TAGIT offers several benefits:
- Mild reaction conditions: Derivatization with TAGIT proceeds under mild conditions, minimizing the risk of racemization or degradation of sensitive analytes. [, ]
- Good chromatographic properties: The resulting diastereomeric thiourea derivatives exhibit favorable characteristics for HPLC analysis, including good peak shape and resolution. [, ]
- UV detectability: The thiourea moiety in the derivatives provides strong UV absorbance, facilitating sensitive detection. [, ]
Q5: Can TAGIT be used to determine the enantiomeric purity of synthesized compounds?
A5: Yes, researchers successfully utilized TAGIT to assess the enantiomeric purity of synthesized compounds like 8-benzylamino-8,11-oxapentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane (NGP 1-01), a calcium channel antagonist. []
Q6: Has TAGIT been used in studies investigating the pharmacokinetics of chiral drugs?
A6: Yes, TAGIT played a vital role in investigating the disposition of metoprolol enantiomers in a fatal overdose case. [] The study demonstrated the different distribution patterns of the active and inactive enantiomers in various tissues. [] Additionally, TAGIT was used to study the pharmacokinetics of carvedilol enantiomers in humans and monkeys, revealing differences in their metabolism and plasma protein binding. []
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